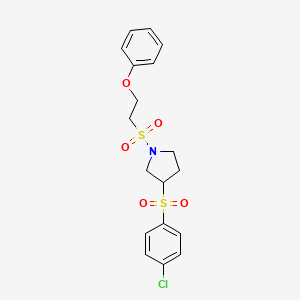

3-((4-Chlorophenyl)sulfonyl)-1-((2-phenoxyethyl)sulfonyl)pyrrolidine

Description

Properties

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-1-(2-phenoxyethylsulfonyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO5S2/c19-15-6-8-17(9-7-15)27(23,24)18-10-11-20(14-18)26(21,22)13-12-25-16-4-2-1-3-5-16/h1-9,18H,10-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUAQJBFGZFPECM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)CCOC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of Pyrrolidine Nitrogen

Pyrrolidine is first protected at the nitrogen using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.

Procedure :

Introduction of 4-Chlorophenylsulfonyl Group at C3

The Boc-protected pyrrolidine undergoes sulfonylation at the 3-position via nucleophilic substitution.

Procedure :

Sulfonylation of Nitrogen with 2-Phenoxyethylsulfonyl Chloride

The free amine is sulfonylated with 2-phenoxyethylsulfonyl chloride.

Procedure :

- 3-((4-Chlorophenyl)sulfonyl)pyrrolidine (1.0 equiv) is stirred with 2-phenoxyethylsulfonyl chloride (1.2 equiv) in pyridine at 0°C→25°C for 6 hours.

- Yield : 78% (after recrystallization from ethanol).

- Characterization :

Synthetic Route 2: Direct Dual Sulfonylation

One-Pot Sulfonylation Strategy

Concurrent introduction of both sulfonyl groups is attempted under controlled stoichiometry.

Procedure :

Optimization Insights

- Temperature control (-10°C) minimizes over-sulfonylation.

- Order of addition : Prioritizing 4-chlorophenylsulfonyl chloride improves C3 selectivity.

Synthetic Route 3: Thioether Oxidation Pathway

Thioether Intermediate Synthesis

A thioether analog is synthesized and oxidized to the sulfone.

Procedure :

Nitrogen Sulfonylation

The nitrogen is functionalized as in Route 1.

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Overall Yield | 68% | 42% | 58% |

| Regioselectivity | High | Moderate | High |

| Purification Complexity | Moderate | High | Moderate |

| Scalability | Excellent | Limited | Good |

Key Observations :

- Route 1 offers optimal balance of yield and selectivity, leveraging Boc protection to prevent side reactions.

- Route 3’s oxidation step introduces scalability challenges due to stoichiometric oxidant use.

Mechanistic Insights and Side Reactions

Sulfonylation at C3

The reaction proceeds via nucleophilic attack of the pyrrolidine carbon (activated by electron-withdrawing groups) on the electrophilic sulfur of 4-chlorophenylsulfonyl chloride. Competing N-sulfonylation is mitigated by Boc protection.

Nitrogen Sulfonylation

The free amine reacts with 2-phenoxyethylsulfonyl chloride via a two-step mechanism:

Analytical and Spectroscopic Validation

Infrared Spectroscopy

Nuclear Magnetic Resonance

Mass Spectrometry

Industrial and Environmental Considerations

Solvent Selection

Waste Management

- Sulfonyl chloride byproducts require neutralization with aqueous bicarbonate prior to disposal.

Chemical Reactions Analysis

Types of Reactions

3-((4-Chlorophenyl)sulfonyl)-1-((2-phenoxyethyl)sulfonyl)pyrrolidine can undergo various types of chemical reactions, including:

Oxidation: The sulfonyl groups can be further oxidized to form sulfonic acids.

Reduction: The sulfonyl groups can be reduced to sulfides under specific conditions.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of sulfides.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

Materials Science: It can be used in the development of new materials with specific properties.

Biological Studies: It can be used to study the effects of sulfonyl-containing compounds on biological systems.

Mechanism of Action

The mechanism of action of 3-((4-Chlorophenyl)sulfonyl)-1-((2-phenoxyethyl)sulfonyl)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl groups can interact with proteins and enzymes, potentially inhibiting their activity. The pyrrolidine ring can also interact with biological membranes, affecting their properties.

Comparison with Similar Compounds

Structural Features and Substituents

Key Observations :

- The target compound’s dual sulfonyl groups distinguish it from analogs like 31e and 32e, which have a single sulfonyl group paired with nitro or methyl substituents.

- The 2-phenoxyethylsulfonyl group introduces an ether linkage, enhancing hydrophilicity compared to purely aromatic substituents (e.g., 4-nitrophenyl in 31e).

Key Observations :

Key Observations :

Physicochemical Properties

- Polarity : The target’s dual sulfonyl groups and ether linkage likely increase hydrophilicity compared to 31e (nitro group) and 32e (methyl group).

- Stability : Sulfonyl groups improve metabolic stability over sulfanyl analogs (e.g., ), which are prone to oxidation .

- Solubility: The phenoxyethyl group may enhance solubility in organic solvents compared to purely aromatic sulfonamides.

Biological Activity

The compound 3-((4-Chlorophenyl)sulfonyl)-1-((2-phenoxyethyl)sulfonyl)pyrrolidine is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- Molecular Formula : CHClNOS

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound is primarily attributed to its sulfonamide group, which is known for various pharmacological effects. Key areas of activity include:

-

Antibacterial Activity

- The compound exhibits moderate to strong antibacterial properties against several strains, including Salmonella typhi and Bacillus subtilis .

- In a study evaluating related sulfonamide derivatives, compounds with similar structures demonstrated significant inhibition against common bacterial pathogens .

-

Enzyme Inhibition

- The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. It showed strong inhibitory activity against urease, which is crucial for treating conditions like urinary tract infections .

- The IC50 values for enzyme inhibition were reported to be low, indicating high potency .

- Cancer Chemotherapy

- Hypoglycemic and Diuretic Effects

Case Studies

Several studies have focused on the synthesis and evaluation of related compounds:

-

Synthesis and Activity Evaluation

- A series of piperidine derivatives were synthesized and evaluated for biological activity. Among these, compounds bearing the sulfonamide moiety showed promising results in both antibacterial and enzyme inhibition assays .

- For instance, one study reported that specific derivatives exhibited IC50 values as low as 0.63 µM against AChE, highlighting their potential as therapeutic agents .

- In Silico Studies

Data Tables

Q & A

Q. What role does this compound play in materials science beyond pharmacology?

- Polymer crosslinking : The sulfonyl groups act as hydrogen-bond acceptors, enhancing mechanical properties in sulfonated polyimides.

- Surface modification : Functionalize nanoparticles via sulfonamide linkages for targeted drug delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.